![molecular formula C19H19NO B12567647 2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde CAS No. 590398-06-4](/img/structure/B12567647.png)
2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further reactions to introduce the carbaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, which can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1H-benzo[g]indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the cyclohexyl group.
2-Methyl-1H-indole-3-carbaldehyde: Another derivative with a methyl group instead of a cyclohexyl group.
Propiedades
Número CAS |
590398-06-4 |
|---|---|
Fórmula molecular |
C19H19NO |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C19H19NO/c21-12-17-16-11-10-13-6-4-5-9-15(13)19(16)20-18(17)14-7-2-1-3-8-14/h4-6,9-12,14,20H,1-3,7-8H2 |
Clave InChI |
QUUJSTHZPYDLTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
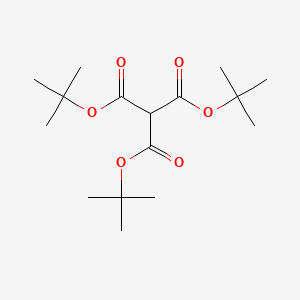
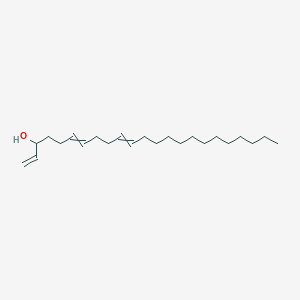
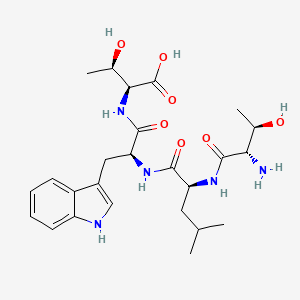
![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
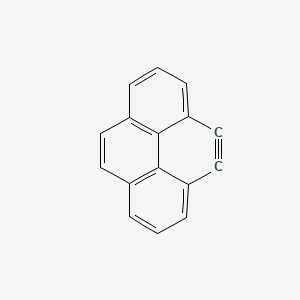
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)
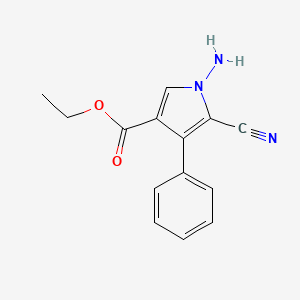
![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
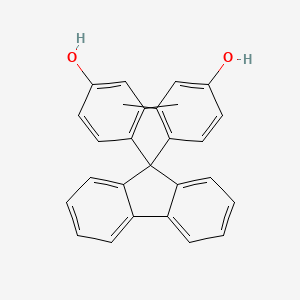
![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)
